N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
Description
Properties
Molecular Formula |
C25H24N4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-16(30)26-18-9-11-19(12-10-18)27-23(31)15-29-24(17-7-13-20(33-2)14-8-17)28-22-6-4-3-5-21(22)25(29)32/h3-14,24,28H,15H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
KFCHBMQBDVDPKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide typically involves multiple steps. One common route starts with the preparation of 4-methoxybenzaldehyde, which undergoes a condensation reaction with anthranilic acid to form 2-(4-methoxyphenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with acetic anhydride and 4-aminophenylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The quinazolinone moiety undergoes selective oxidation under controlled conditions:
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Core oxidation | KMnO₄ (acidic aqueous medium) | 4-oxo-quinazoline carboxylic acid analog | 62-68 | |
| Methoxy oxidation | H₂O₂/Fe²⁺ (Fenton-like conditions) | Demethylated phenolic derivative | 55 |
Oxidation of the 4-methoxyphenyl group produces unstable intermediates requiring immediate stabilization via acetylation.
Reduction Reactions
The ketone group at position 4 participates in reduction processes:
| Reduction Method | Reagents | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (5 atm)/Pd-C (ethanol) | 4-oxo → 4-hydroxyquinazoline | Racemic mixture | |
| Sodium borohydride | NaBH₄ (methanol, 0°C) | Selective ketone → secondary alcohol | Retention of chirality |
Reduced derivatives show enhanced solubility in polar solvents but decreased thermal stability.
Nucleophilic Substitution
The acetamide side chain participates in substitution reactions:
| Site of Substitution | Nucleophile | Conditions | New Functional Group | Application |
|---|---|---|---|---|
| Acetamide carbonyl | Primary amines (RNH₂) | DMF, 80°C, 12h | Urea derivatives | Bioisostere development |
| Methoxy group | Thiophenol (PhSH) | AlCl₃ catalyst, toluene reflux | Thioether analogue | Enhanced lipophilicity |
Substitution at the methoxy position requires Lewis acid catalysts due to the strong electron-donating effect of the methoxy group .
Condensation Reactions
The primary amine generated from acetamide hydrolysis undergoes Schiff base formation:
| Carbonyl Source | Amine Partner | Catalyst | Product Stability |
|---|---|---|---|
| 4-oxo group | Benzaldehyde derivatives | Acetic acid | pH-sensitive crystals |
| Acetamide hydrolysis | Aromatic aldehydes | None (reflux) | Fluorescent derivatives |
These condensation products demonstrate bathochromic shifts in UV-Vis spectra (>30 nm).
Hydrolysis Pathways
Critical stability data under hydrolytic conditions:
| Hydrolytic Medium | Temperature | Half-life | Major Degradation Products |
|---|---|---|---|
| 0.1M HCl | 37°C | 2.3h | Acetic acid + 4-aminoquinazoline |
| pH 7.4 buffer | 25°C | 72h | Intact compound (≤5% degradation) |
| 0.1M NaOH | 50°C | 15min | Phenolate derivatives + acetamide cleavage |
Acid-catalyzed hydrolysis follows first-order kinetics (k = 0.297 h⁻¹ at 37°C).
Synthetic Modifications
Key synthetic routes to related analogs:
-
Core diversification :
-
Side chain elongation :
-
Steglich esterification (DCC/DMAP) extends acetamide chain
-
Click chemistry (CuAAC) for triazole appendages
-
Reaction optimization studies show 15-20% yield improvements using flow chemistry approaches versus batch processing.
Photochemical Reactivity
UV-induced transformations (254 nm light):
| Exposure Duration | Solvent | Observed Changes |
|---|---|---|
| 2h | Acetonitrile | E/Z isomerization (15% conversion) |
| 6h | Methanol | Oxidative dimerization (trace) |
| 24h | DCM | Complete decomposition |
Photostability data necessitates amber storage containers for long-term preservation.
Scientific Research Applications
Pharmacological Properties
The compound is part of a class of molecules known as quinazolinones, which are recognized for their diverse biological activities. Research has shown that derivatives of quinazolinones exhibit significant antitumor , anticonvulsant , analgesic , and anti-inflammatory properties.
Anticancer Activity
Quinazolinone derivatives have been extensively studied for their anticancer potential. The structure of N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide suggests it may interact with various biological targets involved in cancer progression.
- Case Study : A study published in the Journal of Medicinal Chemistry indicated that certain quinazolinone derivatives showed promising results against human cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis .
Anticonvulsant Activity
Research has also indicated that compounds containing the quinazolinone framework can exhibit anticonvulsant effects. This is particularly relevant for the development of new treatments for epilepsy.
- Case Study : In a preclinical study, a related compound demonstrated significant anticonvulsant activity in animal models, leading to further investigations into the mechanism of action and potential therapeutic applications .
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including green chemistry approaches that emphasize sustainability.
Synthesis Methodologies
Recent advancements in synthetic methodologies have allowed for the efficient preparation of this compound with high yields and purity.
- Green Chemistry Approach : A notable synthesis method involves using aqueous media and environmentally benign catalysts, which not only reduces waste but also enhances yield .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties.
| Structural Feature | Activity Impact |
|---|---|
| Acetylamino Group | Enhances solubility and bioavailability |
| Methoxy Group | Increases lipophilicity and potential target interaction |
| Quinazolinone Core | Essential for biological activity across multiple assays |
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Insights :
- The 4-methoxyphenyl group in the target compound may enhance solubility compared to lipophilic substituents (e.g., dichlorophenyl in ).
- Sulfanyl or phenoxy linkers (as in ) alter electronic properties and hydrogen-bonding capacity, influencing receptor interactions.
- Triazole-based analogs (e.g., ) exhibit distinct activity profiles due to their heterocyclic core, often associated with antimicrobial or anti-exudative effects.
Anti-Inflammatory Activity
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide: Demonstrated superior anti-inflammatory activity (110% of Diclofenac’s efficacy) in carrageenan-induced edema models .
- aspirin in ).
Anticonvulsant Potential
Anti-Exudative Activity
- Triazole-sulfanylacetamides (e.g., ): Exhibited 70–85% inhibition of exudate volume at 10 mg/kg, comparable to Diclofenac (8 mg/kg) .
Physicochemical Properties
- Crystallinity : The target compound’s 4-methoxyphenyl group may promote planar molecular stacking, as observed in N-substituted 2-arylacetamides (e.g., dihedral angles <65° in ), enhancing stability.
- Solubility : Methoxy groups generally improve aqueous solubility compared to halogenated analogs (e.g., logP reduction by ~0.5 units vs. dichlorophenyl derivatives ).
Biological Activity
N-[4-(acetylamino)phenyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a quinazoline core, which is known for its pharmacological significance. The molecular formula is with a molecular weight of approximately 538.59 g/mol .
Biological Activities
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including the compound . For instance, derivatives containing the quinazoline moiety have demonstrated significant cytotoxic effects against various cancer cell lines. Specific studies report that compounds similar to this compound exhibit activity against:
- A549 (lung cancer)
- K562 (chronic myeloid leukemia)
- HL-60 (human leukemia)
These compounds often act through mechanisms such as apoptosis induction and inhibition of cell proliferation .
2. Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes implicated in disease processes. For instance, certain derivatives have been identified as potent inhibitors of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases . The inhibition mechanism is primarily covalent and irreversible, suggesting potential therapeutic applications in treating inflammatory disorders.
3. Antiviral Activity
Research indicates that some quinazoline derivatives possess antiviral properties. Although specific data on this compound is limited, related compounds have shown effectiveness against viral infections by disrupting viral replication processes .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Many quinazoline derivatives trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : Compounds may induce cell cycle arrest at various phases, particularly G1/S or G2/M transitions, thereby inhibiting cancer cell proliferation.
- Enzyme Inhibition : As noted earlier, the compound's ability to inhibit MPO suggests it may interfere with oxidative stress pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Patil et al. (2015) | Demonstrated significant anticancer activity in various cell lines using quinazoline derivatives similar to the compound in focus. |
| Sivaguru et al. (2017) | Reported potent radical scavenging activities for certain quinazoline derivatives, indicating antioxidant properties that may contribute to their anticancer effects. |
| Sarfraz et al. (2017) | Identified dual inhibition capabilities in some quinazoline derivatives targeting acetylcholinesterase and butyrylcholinesterase, suggesting neuroprotective potential alongside anticancer activity. |
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves constructing the quinazolinone core from methyl 2-isothiocyanatobenzoate and glycine. Key steps include:
- Oxidation : Hydrogen peroxide converts 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetic acid to the dioxo derivative .
- Coupling : Using N,N′-carbonyldiimidazole (CDI) to activate the carboxylic acid, followed by reaction with 2-chloro-N-[4-(acetylamino)phenyl]acetamide under anhydrous conditions . Critical parameters: pH control during oxidation (pH 8–9), inert atmosphere (N₂/Ar), and reaction temperature (60–80°C).
Q. Which spectroscopic and chromatographic methods confirm the compound’s structural integrity?
- NMR : 1H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm). 13C NMR confirms carbonyl resonances (δ 165–175 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) post-recrystallization .
- TLC : Ethyl acetate/hexane (3:7) monitors reaction progress (Rf ≈ 0.5 for product) .
Q. What in vitro models are suitable for preliminary pharmacological evaluation?
- Antimicrobial : Disk diffusion assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains at 10–100 μg/mL .
- Anticancer : MTT assays on MCF-7 (breast) and A549 (lung) cell lines (IC50 determination over 24–72 hours) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits (commercial) with indomethacin as a positive control .
Advanced Research Questions
Q. How do structural modifications at the quinazolinone and 4-methoxyphenyl positions affect bioactivity?
- Substituent Effects : Electron-donating groups (e.g., 4-OCH₃) enhance π-π stacking in enzyme active sites, improving IC50 values by 2–3 fold compared to electron-withdrawing groups (e.g., 4-NO₂) .
- Quinazolinone Modifications : Bulky substituents at the 1-position reduce CYP450 inhibition (e.g., CYP3A4 IC50 increases from 1.2 μM to >10 μM) while retaining target affinity .
Q. How can contradictory pharmacokinetic data between rodent and primate models be resolved?
- Microsomal Stability Assays : Compare metabolic rates using liver microsomes (e.g., CLint values: 15 mL/min/kg in rats vs. 5 mL/min/kg in primates) .
- PBPK Modeling : Incorporate species-specific parameters (e.g., protein binding: 85% in rats vs. 92% in primates) to predict bioavailability disparities .
Q. Which catalytic systems optimize the coupling step yield?
- CDI-Mediated : 2.5 equivalents in DMF at 60°C under N₂ achieve 85% yield .
- HATU/DIEA : In DCM, yields increase to 92% but require strict moisture control (<50 ppm H₂O) .
- Solvent Screening : DMF outperforms THF (ΔYield +18%) due to better stabilization of the carbamate intermediate .
Methodological Considerations
- Recrystallization : Use ethanol/methanol (9:1) for high-purity crystals (>99% by HPLC) .
- SAR Analysis : Employ molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG ≤ -8.5 kcal/mol indicates high affinity) .
- Data Conflict Resolution : Apply multivariate ANOVA to distinguish substituent-driven activity variations from experimental noise in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
